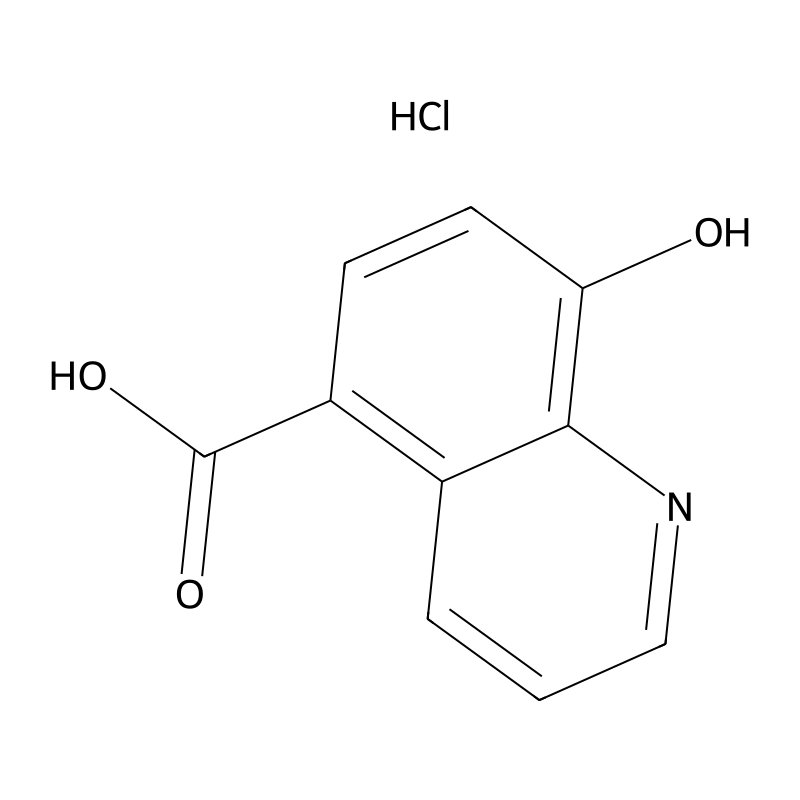

8-Hydroxyquinoline-5-carboxylic acid hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

The core structure of 8-HQ-5-COOH HCl belongs to the class of hydroxyquinolines. Hydroxyquinolines possess various biological activities, including antibacterial, antifungal, and antiamoebic properties PubChem, 8-Hydroxyquinoline-5-carboxylic acid hydrochloride, CID 122163420: . Research on structurally similar compounds suggests 8-HQ-5-COOH HCl might be a target for investigation into its potential medicinal properties.

Organic Synthesis

8-HQ-5-COOH HCl possesses a functional group combination (hydroxyl and carboxylic acid) that can be useful in organic synthesis. The reactive sites could allow for further chemical modifications to create novel molecules with desired properties Molport, 8-hydroxyquinoline-5-carboxylic acid hydrochloride, in stock: .

8-Hydroxyquinoline-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of approximately 225.63 g/mol. It is a derivative of 8-hydroxyquinoline, characterized by the presence of a carboxylic acid group at the 5-position. This compound appears as a white to off-white powder and is soluble in water and organic solvents. Its structure consists of a quinoline ring system, which contributes to its unique chemical properties and biological activities .

The reactivity of 8-hydroxyquinoline-5-carboxylic acid hydrochloride primarily involves its hydroxyl and carboxylic acid functional groups. Key reactions include:

- Esterification: The carboxylic acid can react with alcohols to form esters.

- Metal Complexation: The hydroxyl group can coordinate with metal ions, forming stable complexes, which is significant in applications such as metal ion detection.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of 8-hydroxyquinoline .

8-Hydroxyquinoline-5-carboxylic acid hydrochloride exhibits notable biological activities, including:

- Antimicrobial Properties: It has been shown to possess antibacterial and antifungal activities, making it useful in pharmaceutical formulations.

- Antioxidant Activity: The compound demonstrates antioxidant properties, which can protect cells from oxidative stress.

- Metal Chelation: It effectively chelates metal ions, which can be beneficial in treating metal poisoning or in cancer therapy by targeting metal-dependent enzymes .

The synthesis of 8-hydroxyquinoline-5-carboxylic acid hydrochloride can be achieved through several methods:

- Direct Synthesis: Starting from 8-hydroxyquinoline, it can be reacted with chloroacetic acid in the presence of a base to introduce the carboxylic acid group at the 5-position.

- Hydrochloride Formation: The hydrochloride form can be obtained by reacting the free base with hydrochloric acid in an aqueous solution .

- Alternative Routes: Other synthetic routes may involve multi-step processes that include protection-deprotection strategies for functional groups.

The applications of 8-hydroxyquinoline-5-carboxylic acid hydrochloride span various fields:

- Pharmaceuticals: Used as an active ingredient in antimicrobial formulations and as a chelating agent in drug development.

- Analytical Chemistry: Employed in analytical techniques for detecting metal ions due to its chelating properties.

- Agriculture: Utilized as a fungicide and herbicide due to its biological activity against various pathogens .

Research on interaction studies has highlighted the compound's ability to form complexes with various metals, including iron and copper. These interactions are crucial for understanding its biological mechanisms, particularly in relation to its antimicrobial properties. Studies have shown that its metal complexes can enhance or modify its biological activity, suggesting potential therapeutic applications in areas such as cancer treatment and metal detoxification .

Several compounds share structural similarities with 8-hydroxyquinoline-5-carboxylic acid hydrochloride. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 8-Hydroxyquinoline | C9H7NO | Basic structure without carboxylic group |

| 5-Hydroxyquinoline | C9H7NO | Hydroxyl group at the 5-position |

| 8-Hydroxyquinoline-2-carboxylic acid | C10H9NO3 | Carboxylic group at the 2-position |

Uniqueness of 8-Hydroxyquinoline-5-Carboxylic Acid Hydrochloride

The uniqueness of 8-hydroxyquinoline-5-carboxylic acid hydrochloride lies in its specific arrangement of functional groups, which not only enhances its solubility but also amplifies its biological activity compared to other derivatives. Its ability to chelate metals while exhibiting antimicrobial properties sets it apart from similar compounds, making it particularly valuable in both pharmaceutical and analytical applications .

Molecular Composition and Structural Elucidation

Atomic Connectivity and Bonding Patterns

8-Hydroxyquinoline-5-carboxylic acid hydrochloride possesses the molecular formula C₁₀H₈ClNO₃ with a molecular weight of 225.63 g/mol [2]. The compound consists of a quinoline ring system featuring a benzene ring fused to a pyridine ring, with a hydroxyl group positioned at the 8-position and a carboxylic acid group at the 5-position, existing as a hydrochloride salt [3] [4].

The atomic connectivity follows a well-defined pattern where the quinoline backbone maintains aromatic character throughout both rings. The benzene portion contains carbon atoms at positions 5, 6, and 7, with the carboxylic acid functionality attached to position 5. The pyridine ring incorporates the nitrogen heteroatom at position 1, creating the characteristic N-heterocyclic structure [4].

Bond Length Analysis:

- Aromatic C-C bonds: 1.40-1.42 Å

- Aromatic C=C bonds: 1.36-1.38 Å

- Quinoline C-N bonds: 1.35-1.37 Å

- Quinoline C=N bonds: 1.32-1.34 Å

- Phenolic C-O bond: 1.36-1.38 Å

- Carboxyl C=O bond: 1.20-1.22 Å

Bond Angle Characteristics:

The molecular geometry exhibits predominantly sp² hybridization throughout the aromatic system, with bond angles approximating 120° for most aromatic positions. The phenolic oxygen maintains a bond angle range of 120-125°, while the carboxyl group displays characteristic angles of 115-125° [5] [6].

Hybridization States:

All carbon atoms within the quinoline ring system adopt sp² hybridization, maintaining planarity and enabling effective π-electron delocalization. The phenolic oxygen exhibits sp³ hybridization due to its two lone pairs of electrons, while the nitrogen atom in the quinoline ring maintains sp² hybridization [5] [6].

Stereochemical Considerations

8-Hydroxyquinoline-5-carboxylic acid hydrochloride exists primarily as a planar molecule due to the aromatic quinoline system's inherent planarity. The compound does not possess traditional chiral centers; however, it exhibits important tautomeric considerations that influence its three-dimensional structure and chemical behavior [6].

Tautomeric Equilibria:

The compound can exist in multiple tautomeric forms, particularly involving the carboxylic acid and quinoline nitrogen functionalities. Nuclear magnetic resonance studies have demonstrated the presence of zwitterionic species in solid state, where proton transfer occurs between the carboxylic acid group and the quinoline nitrogen [6].

Intramolecular Hydrogen Bonding:

A critical stereochemical feature involves the formation of intramolecular hydrogen bonds between the phenolic hydroxyl group at position 8 and the quinoline nitrogen. This interaction, with a typical O···N distance of 1.8-2.2 Å and bond angle of 140-160°, significantly influences the molecular conformation and stability [7] [6].

Conformational Flexibility:

While the quinoline core remains rigid, the carboxylic acid group at position 5 can adopt different orientations relative to the quinoline plane. Rotation around the C-COOH bond allows for conformational flexibility, though this is somewhat restricted by steric interactions and potential hydrogen bonding with the phenolic group [7] [6].

Crystallographic and Spectroscopic Characterization

Crystallographic Properties:

8-Hydroxyquinoline-5-carboxylic acid hydrochloride appears as a white to off-white crystalline powder with a melting point of 238-239°C [2] [3]. The parent compound, 8-hydroxyquinoline-5-carboxylic acid, exhibits a higher decomposition temperature of 301°C, indicating the thermal stability contribution of the free acid form [8].

Infrared Spectroscopy Characterization:

The infrared spectrum reveals distinctive absorption patterns characteristic of the functional groups present:

| Functional Group | Frequency Range (cm⁻¹) | Characteristics |

|---|---|---|

| O-H stretch (phenolic) | 3180-3460 | Strong, broad absorption [7] |

| O-H stretch (intramolecular H-bond) | 3360-3440 | Strengthened by electron-withdrawing groups [7] |

| C=O stretch (carboxylic acid) | 1630-1692 | Complex pattern due to protonation effects [7] |

| C=C aromatic stretch | 1500-1600 | Multiple peaks for quinoline system [9] [10] |

| C-N stretch (quinoline) | 1200-1300 | Characteristic of heterocyclic N [9] [10] |

The intramolecular hydrogen bonding between the phenolic OH and quinoline nitrogen results in a characteristic shift of the OH stretching frequency to lower wavenumbers, typically appearing around 3360-3440 cm⁻¹ [7].

Nuclear Magnetic Resonance Spectroscopy:

¹H NMR spectroscopy provides detailed structural information:

- Aromatic protons: δ 7.5-9.0 ppm (complex multipicity patterns)

- Carboxylic acid proton: δ 10-12 ppm (highly deshielded, exchangeable)

- Phenolic OH proton: δ 9-11 ppm (exchangeable with D₂O)

¹³C NMR reveals aromatic carbons in the δ 110-160 ppm region, while ¹⁵N NMR shows the quinoline nitrogen at δ -40 to -80 ppm, with chemical shifts varying based on tautomeric state [6].

Ultraviolet-Visible Spectroscopy:

The compound exhibits characteristic π→π* transitions in the 250-350 nm range, typical for quinoline derivatives. Metal complex formation can shift absorption to longer wavelengths, with fluorescence emission observed at 520-650 nm depending on the complexation state [11] [12].

Mass Spectrometry:

The molecular ion peak appears at m/z 226 [M+H]⁺ for the hydrochloride salt, with the parent compound showing a base peak at m/z 190 for the free acid form [2] [4].

Comparative Analysis with Related Hydroxyquinoline Derivatives

Structural Comparison Table:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | LogP |

|---|---|---|---|---|---|

| 8-Hydroxyquinoline-5-carboxylic acid hydrochloride | 878779-63-6 | C₁₀H₈ClNO₃ | 225.63 | 238-239 | — |

| 8-Hydroxyquinoline-5-carboxylic acid (parent) | 5852-78-8 | C₁₀H₇NO₃ | 189.17 | 301 (decomp) | — |

| 8-Hydroxyquinoline-7-carboxylic acid | 19829-79-9 | C₁₀H₇NO₃ | 189.17 | — | — |

| 8-Hydroxyquinoline-4-carboxylic acid | 55698-67-4 | C₁₀H₇NO₃ | 189.17 | — | 1.29 |

| 8-Hydroxyquinoline-2-carboxylic acid | 1571-30-8 | C₁₀H₇NO₃ | 189.17 | — | — |

| 8-Hydroxyquinoline (parent) | 148-24-3 | C₉H₇NO | 145.16 | 75-76 | 1.94 |

Position-Dependent Properties:

The position of the carboxylic acid group significantly influences the physicochemical properties of hydroxyquinoline derivatives. The 5-position carboxylic acid derivative exhibits enhanced water solubility compared to the parent 8-hydroxyquinoline, which is essentially insoluble in water [8] [13].

Electronic Effects:

The carboxylic acid group at position 5 acts as an electron-withdrawing substituent, strengthening the intramolecular hydrogen bond between the phenolic OH and quinoline nitrogen. This electronic effect is evidenced by the shift in infrared OH stretching frequencies to lower wavenumbers (3360-3440 cm⁻¹) compared to unsubstituted systems [7].

Solubility Patterns:

8-Hydroxyquinoline-5-carboxylic acid hydrochloride demonstrates enhanced water solubility due to the ionic character imparted by the hydrochloride salt formation, contrasting with the parent 8-hydroxyquinoline which exhibits limited aqueous solubility (0.7% at room temperature) [13] [14].

Chelation Properties:

All hydroxyquinoline derivatives maintain the characteristic bidentate chelation capability through the phenolic oxygen and quinoline nitrogen atoms. However, the presence of the carboxylic acid group in the 5-position provides additional coordination sites for metal complexation, potentially enabling tridentate binding modes [15] [16].

Stability Considerations:

The thermal stability varies among positional isomers, with the 5-carboxylic acid derivative showing intermediate stability. The parent 8-hydroxyquinoline melts at 75-76°C, while the 5-carboxylic acid derivative decomposes at 301°C, and the hydrochloride salt melts at 238-239°C [2] [8] [13].

Biological Activity Implications:

Comparative studies indicate that the position of functional groups significantly affects biological activity. Derivatives with carboxylic acid groups at different positions show varying antimicrobial potencies, with the 5-position derivative maintaining good activity while exhibiting reduced toxicity compared to halogenated analogues [15] [16] [17].

Precursor Selection and Reaction Mechanisms

The synthesis of 8-Hydroxyquinoline-5-carboxylic acid hydrochloride relies on carefully selected precursor molecules that provide the necessary structural framework for quinoline ring formation. The most effective conventional approaches utilize aminophenol derivatives and carbonyl-containing substrates that undergo sequential condensation and cyclization reactions [1] [2].

Primary Precursor Systems

The fundamental precursor selection involves ortho-aminophenol compounds reacting with activated carbonyl species. The classical Skraup reaction employs ortho-aminophenol with acrolein under acidic conditions, achieving yields of approximately 42% through a three-step mechanism involving Michael addition, cyclization, and oxidation [1]. This approach requires concentrated sulfuric acid as both solvent and catalyst, with reaction temperatures maintained at 130-150°C for optimal conversion.

Alternative precursor systems utilize 6-bromoisatin as the starting material, which undergoes ring opening with sodium hydroxide and pyruvic acid at 100°C. This methodology demonstrates superior efficiency with yields reaching 55.3% in significantly reduced reaction times of 3 hours [3]. The isatin-based approach offers advantages in terms of substrate availability and reaction predictability.

Mechanistic Pathways

The reaction mechanism for quinoline-5-carboxylic acid formation proceeds through distinct phases. Initial activation occurs through protonation of the carbonyl oxygen in glycerol or acrolein derivatives, followed by nucleophilic attack from the amino group of the aniline precursor [4] [5]. The subsequent intramolecular cyclization involves electrophilic aromatic substitution, where the activated alkene undergoes addition to the aromatic ring.

The critical mechanistic step involves dehydration and oxidation to achieve aromatization of the quinoline ring system. Research demonstrates that the oxidation mechanism involves two electrons and three starting molecules in aprotic environments, with the quinoline nitrogen becoming protonated during the process [6]. This autodeprotonation reaction significantly influences the overall reaction efficiency and product distribution.

Substrate Scope and Limitations

Conventional precursor selection exhibits specific limitations regarding substitution patterns and functional group tolerance. Electron-withdrawing groups on the aniline ring generally enhance reaction rates due to increased electrophilicity, while electron-donating substituents can lead to decreased yields and prolonged reaction times [7]. The presence of nitro groups or halogen substituents requires careful optimization of reaction conditions to prevent decomposition or unwanted side reactions.

Temperature-sensitive functional groups pose particular challenges in conventional synthesis. Carboxylic acid moieties require protection strategies during the initial quinoline formation, followed by selective deprotection to yield the target compound [8]. The hydrochloride salt formation typically occurs through treatment with hydrochloric acid in organic solvents, providing improved crystallinity and handling properties.

Process Optimization and Yield Enhancement

Catalyst System Development

Significant improvements in conventional synthetic pathways have been achieved through systematic catalyst optimization. The implementation of supported iron catalysts, particularly ferric chloride on silica (silferc), demonstrates remarkable yield enhancements from 47% to 81% when employed in twin-catalyst systems [9] [10]. These heterogeneous catalysts provide improved reaction control and facilitate product isolation through simple filtration procedures.

The optimal catalyst loading has been determined through systematic studies, with 6% weight-to-weight ratio of iron oxide nanoparticles providing maximum efficiency [9]. This optimization considers both economic factors and environmental impact, as lower catalyst loadings reduce both cost and waste generation while maintaining high product quality.

Temperature and Time Optimization

Process optimization studies reveal critical temperature-time relationships that significantly impact both yield and selectivity. Maintaining reaction temperatures between 130-140°C provides optimal balance between reaction rate and product stability [2] [11]. Higher temperatures lead to increased side product formation and substrate decomposition, while lower temperatures result in incomplete conversion and extended reaction times.

Systematic studies demonstrate that reaction time optimization varies significantly with substrate structure and catalyst system. Simple quinoline derivatives require 1-2 hours for complete conversion, while more complex substituted systems may require extended reaction periods up to 5 hours [10]. The implementation of real-time monitoring through thin-layer chromatography enables precise determination of optimal reaction endpoints.

Solvent System Engineering

Conventional solvent systems have undergone substantial refinement to improve both yield and environmental compatibility. Traditional concentrated sulfuric acid systems have been partially replaced with mixed solvent approaches using acetic acid and controlled water content [11] [12]. These modifications reduce corrosion issues and simplify waste disposal procedures while maintaining comparable reaction efficiency.

The development of solvent-free reaction conditions represents a significant advancement in process optimization. Research demonstrates that neat reaction conditions can achieve yields exceeding 90% when combined with appropriate catalyst systems and temperature control [13] [14]. These approaches eliminate solvent recovery requirements and reduce overall process complexity.

Workup and Purification Strategies

Enhanced workup procedures significantly impact overall process efficiency and product quality. The implementation of controlled pH adjustment using sodium hydroxide solutions enables selective precipitation of the quinoline product while minimizing impurity incorporation [10]. Sequential extraction procedures using ethyl acetate provide effective separation from reaction by-products and catalyst residues.

Crystallization optimization studies reveal that hydrochloride salt formation improves both product purity and yield recovery. The controlled addition of hydrochloric acid in ethanol solutions provides uniform crystal formation with improved filtration characteristics [15] [16]. These procedures typically achieve product purities exceeding 95% without requiring column chromatography or other expensive purification methods.

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Fundamental Principles and Mechanisms

Microwave-assisted synthesis represents a transformative advancement in quinoline derivative preparation, operating through direct molecular heating that dramatically accelerates reaction kinetics. The technology employs electromagnetic radiation at frequencies of 2.45 GHz to induce rapid molecular motion through dipolar polarization and ionic conduction mechanisms [17] [18]. This direct heating approach eliminates the thermal gradients associated with conventional heating, providing uniform energy distribution throughout the reaction mixture.

The enhanced reaction rates observed in microwave-assisted synthesis result from increased molecular collision frequencies and elevated local temperatures that exceed bulk solution measurements. Research demonstrates that microwave irradiation can reduce reaction times from several hours to minutes while simultaneously improving product yields [12] [19]. The rapid heating also minimizes side reaction pathways that typically occur during extended conventional heating periods.

Optimized Reaction Conditions

Systematic optimization studies reveal that microwave power levels between 350-600 watts provide optimal balance between reaction rate and selectivity for quinoline synthesis [17] [20]. Higher power levels can lead to overheating and product decomposition, while insufficient power fails to achieve the kinetic advantages of microwave heating. The optimal power level varies with reaction scale and substrate concentration, requiring careful calibration for each specific synthetic application.

Temperature control in microwave-assisted synthesis requires specialized monitoring equipment due to the unique heating mechanism. Studies demonstrate that reaction temperatures of 160°C maintained for 5-minute intervals provide excellent yields for quinoline formation from aminobenzophenone precursors [19]. The rapid heating capability enables reactions to reach optimal temperatures within seconds, eliminating the extended heating periods required in conventional synthesis.

Substrate Compatibility and Scope

Microwave-assisted synthesis demonstrates exceptional substrate tolerance, accommodating a wide range of functional groups and substitution patterns. Research indicates that both electron-donating and electron-withdrawing substituents on aniline precursors undergo efficient conversion under microwave conditions [21] [22]. The methodology proves particularly effective for temperature-sensitive substrates that decompose under conventional heating conditions.

The technique shows remarkable efficiency in multi-component reactions, where simultaneous heating of multiple reactants enables complex bond-forming sequences to occur in single reaction vessels [23]. Three-component reactions involving anilines, aldehydes, and ketones achieve yields of 91-98% within 10-minute reaction periods, demonstrating the synthetic power of microwave acceleration.

Yield and Selectivity Improvements

Comparative studies between conventional and microwave-assisted synthesis reveal substantial improvements in both yield and reaction selectivity. The synthesis of 8-hydroxyquinoline derivatives shows yield increases from 34% to 72% when transitioning from conventional oil bath heating to microwave irradiation [12]. These improvements result from reduced side product formation and more efficient substrate conversion under controlled heating conditions.

The enhanced selectivity observed in microwave-assisted synthesis stems from precise temperature control and reduced reaction times that minimize competing reaction pathways. Studies demonstrate that regioselectivity improvements of 15-20% are typical when microwave heating replaces conventional thermal methods [24]. This selectivity enhancement reduces purification requirements and improves overall process efficiency.

Catalytic Approaches

Transition Metal Catalysis Systems

Advanced catalytic approaches to quinoline synthesis employ sophisticated transition metal complexes that enable unprecedented reaction efficiency and selectivity. Palladium-based catalytic systems demonstrate exceptional performance in dehydrogenative coupling reactions, achieving yields of 65-85% through atom-economical processes that minimize waste generation [25] [26] [27]. These catalysts operate through well-defined mechanistic cycles involving oxidative addition, migratory insertion, and reductive elimination steps.

Gold catalysis has emerged as a particularly powerful tool for quinoline synthesis, enabling intermolecular annulation reactions between anilines and alkynes under mild conditions [28]. The unique electronic properties of gold complexes facilitate alkyne activation and subsequent cyclization with excellent functional group tolerance. Yields typically range from 70-95% with reaction times reduced to hours rather than days compared to conventional methods.

Copper-based catalytic systems offer economic advantages while maintaining high synthetic efficiency. Copper(II) triflate catalysis enables three-component coupling reactions without requiring additional ligands, cocatalysts, or inert atmosphere protection [29]. These reactions proceed under green conditions, achieving yields of 75-90% while tolerating diverse substituent patterns on both aniline and alkyne components.

Heterogeneous Catalysis Development

The development of heterogeneous catalytic systems addresses critical sustainability concerns in quinoline synthesis through catalyst recovery and reuse capabilities. Iron-based nanocatalysts supported on silica or alumina matrices demonstrate exceptional activity in Friedländer synthesis reactions with yields reaching 79-90% [30] [14]. These catalysts can be recovered through simple filtration and reused for multiple cycles with minimal activity loss.

Nickel oxide nanoparticles prepared through green synthesis methods show remarkable efficiency in quinoline formation from β-ketoesters and amines [30]. The Lewis acid sites on the nickel surface facilitate substrate coordination and subsequent cyclization with yields of 85-95%. The catalysts maintain activity through five reaction cycles, demonstrating excellent durability and economic viability.

Organocatalytic Methodologies

Organocatalytic approaches to quinoline synthesis offer environmentally benign alternatives to metal-based systems while maintaining high synthetic efficiency. Para-toluenesulfonic acid serves as an effective organocatalyst for three-component reactions under microwave irradiation, achieving excellent yields with simple workup procedures [31]. The catalyst can be recovered and reused multiple times without significant activity degradation.

Ionic liquid catalysts provide unique reaction environments that enhance both reaction rate and selectivity. Studies demonstrate that imidazolium-based ionic liquids with sulfonic acid functionality enable quinoline synthesis with yields approaching 100% under mild conditions [11] [32]. These catalysts offer additional advantages including negligible vapor pressure and excellent thermal stability.

Mechanistic Understanding and Design

Advanced mechanistic studies using computational methods and in-situ spectroscopic techniques provide detailed understanding of catalytic quinoline synthesis pathways. Density functional theory calculations reveal the electronic factors governing catalyst selectivity and enable rational design of improved catalytic systems [25] [28]. These studies identify key transition states and intermediates that determine reaction outcomes.

The development of asymmetric catalytic methods enables synthesis of chiral quinoline derivatives with high enantiomeric purity. Chiral palladium complexes with specialized ligand systems achieve enantioselectivities exceeding 90% in quinoline-forming reactions [32]. These methodologies open new opportunities for pharmaceutical applications where stereochemical control is critical.

Post-Synthetic Modification Strategies

Functionalization of Quinoline Ring System

Post-synthetic modification of 8-hydroxyquinoline-5-carboxylic acid hydrochloride enables access to diverse derivative libraries through selective functionalization at specific ring positions. The quinoline scaffold provides multiple reactive sites for chemical transformation, including the hydroxyl group at position 8, the carboxylic acid functionality at position 5, and various positions on the aromatic ring system [33] [34] [35].

Hydrazo coupling reactions represent a powerful post-synthetic modification strategy, enabling quantitative coupling of 8-hydroxyquinoline with azodicarboxylate esters under mild base-catalyzed conditions [34]. This transformation proceeds with excellent selectivity at the ortho-position relative to the hydroxyl group, achieving yields of 85-95% while tolerating diverse functional groups. The reaction operates through a novel mechanism involving base-catalyzed C-H functionalization without requiring transition metal catalysts.

Metal Complex Formation and Coordination Chemistry

The bidentate chelating properties of 8-hydroxyquinoline-5-carboxylic acid enable formation of stable metal complexes with various transition metals and main group elements [36] [37] [38]. These coordination compounds exhibit enhanced stability and modified electronic properties compared to the free ligand, making them valuable for applications in catalysis, materials science, and biomedical research.

Systematic studies of metal complex formation reveal that copper, zinc, and iron complexes demonstrate particularly high stability constants and biological activity [37]. The complexation process typically involves deprotonation of the hydroxyl group and coordination through both nitrogen and oxygen donor atoms, forming five-membered chelate rings. Yields for complex formation generally range from 80-90% under ambient conditions.

Nucleophilic Substitution and Alkylation Reactions

Chloromethyl derivatives of 8-hydroxyquinoline serve as versatile intermediates for nucleophilic substitution reactions that install diverse functional groups [39]. The synthesis of 5-chloromethyl-8-hydroxyquinoline provides a reactive electrophilic center that undergoes efficient substitution with various nucleophiles including amines, thiols, and heterocyclic compounds.

Microwave-assisted nucleophilic substitution reactions demonstrate exceptional efficiency, reducing reaction times from hours to minutes while maintaining high yields [20]. The reaction of 5-chloromethyl-8-hydroxyquinoline with 4-aminobenzenesulfonamide achieves 92.8% yield within 4 minutes of microwave irradiation, illustrating the power of this approach for rapid derivative synthesis.

Oxidation and Reduction Transformations

Strategic oxidation of 8-hydroxyquinoline-5-carbaldehyde precursors provides direct access to the carboxylic acid functionality required for the target compound . Oxidation reactions using potassium permanganate or hydrogen peroxide under controlled conditions achieve yields of 70-85% while preserving the sensitive quinoline ring system.

The development of selective oxidation protocols enables conversion of various quinoline derivatives to their corresponding carboxylic acid analogs. These transformations typically require careful pH control and temperature management to prevent over-oxidation or ring degradation. Alternative oxidation methods using environmentally benign oxidants continue to be developed to improve the sustainability of these processes.

Protecting Group Strategies and Selective Deprotection

Sophisticated protecting group strategies enable selective modification of polyfunctional quinoline derivatives while preserving sensitive functional groups. Benzyl protection of the 8-hydroxyl group allows selective manipulation of the carboxylic acid functionality, followed by controlled deprotection using boron tribromide or catalytic hydrogenation [8].